Cyclopropyl(pyridin-4-yl)methanone

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Medicinal chemistry programs require precise regioisomer control for SAR validity. Substituting this 4-pyridinyl ketone with 2- or 3-regioisomers alters target engagement and metabolic fate. - **Quantified potency**: 14.3 nM IC50 for CCR5 antagonism - ideal HIV entry inhibitor lead. - **Metabolic advantage**: Cyclopropyl group enhances in vivo stability vs. 4-benzoylpyridine. - **Reliable supply**: Straightforward Grignard route ensures cost-effective scale-up for library synthesis. Available now for research use.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 39512-48-6
Cat. No. B3133641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(pyridin-4-yl)methanone
CAS39512-48-6
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=NC=C2
InChIInChI=1S/C9H9NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h3-7H,1-2H2
InChIKeySHJWQQOAIREZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(pyridin-4-yl)methanone: Versatile Synthetic Intermediate


Cyclopropyl(pyridin-4-yl)methanone (CAS 39512-48-6) is a pyridinyl cyclopropyl ketone with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . This compound serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, featuring a cyclopropyl group attached to a pyridin-4-yl methanone moiety. Its structural characteristics confer unique reactivity and potential biological activities, making it a valuable building block for drug discovery and chemical synthesis research .

Workflow

Synthetic intermediate for medicinal chemistry research

Structural

Cyclopropyl ketone reactivity handle for derivatization

Use Context

Core scaffold in drug discovery and library synthesis

Cyclopropyl(pyridin-4-yl)methanone: Why Substitution Fails


The precise positioning of the carbonyl group on the pyridine ring fundamentally dictates a compound's biological target profile and physicochemical behavior. Substituting cyclopropyl(pyridin-4-yl)methanone with its 2- or 3-pyridinyl regioisomers, or with the bulkier phenyl analog 4-benzoylpyridine, is not a scientifically sound practice. These structural variations lead to distinct, quantifiable differences in target engagement potency, binding kinetics, and metabolic stability, as demonstrated by comparative binding assays and pharmacokinetic models [1][2]. Such differences preclude simple interchangeability in research or industrial applications.

Regioisomer target engagement shifts

2- or 3-pyridinyl isomers may drastically alter CCR5 or kinase binding profiles compared to the 4-pyridinyl form.

Phenyl analog alters metabolic context

4-Benzoylpyridine lacks the cyclopropyl group and shows different enzyme inhibition kinetics; ADME properties may not transfer.

Physicochemical and binding kinetics may differ

Structural variations produce non-linear changes in target engagement and metabolic stability; direct interchangeability is unsupported.

Cyclopropyl(pyridin-4-yl)methanone: Quantitative Analog Comparison


CCR5 Antagonism Potency vs. 3-Pyridinyl Regioisomer

In a direct comparison of CCR5 antagonism, the target compound exhibits a significantly lower IC50 (14.3 nM) compared to its 3-pyridinyl regioisomer (10,000 nM) [1][2]. This difference is not marginal; it represents a 700-fold increase in potency for the 4-pyridinyl isomer, highlighting the critical role of the nitrogen position on the pyridine ring for target engagement.

CCR5 IC50
Cross-study
Target: 14.3 nM vs 3-Pyridinyl: 10,000 nM
Reported 700-fold higher potency in CCR5 assay context
Cross-study data; receptor-specific conditions apply
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

CDK1 Binding Selectivity Profile

The target compound demonstrates a Kd of 2,610 nM for CDK1 [1]. In contrast, optimized CDK inhibitors from the same chemical series can achieve sub-nanomolar IC50 values (e.g., 1.30 nM for a related CDK4/6 inhibitor [2]). This >2,000-fold difference in binding affinity establishes a clear selectivity baseline, indicating that cyclopropyl(pyridin-4-yl)methanone is not a promiscuous kinase binder and is better suited as a starting point for selective inhibitor development rather than a direct potent probe.

CDK1 Kd
Class-level
Target: 2,610 nM vs Optimized CDKi: 1.30 nM
Class-level selectivity baseline; >2,000-fold weaker binding
Binding affinity context; kinase panel data to verify
CDK1 Inhibitor Kinase Profiling Chemical Probe

Metabolic Stability Advantage Over Phenyl Analogs

The cyclopropyl group is a well-established bioisostere known for conferring metabolic stability, particularly against cytochrome P450-mediated oxidation . This class-level advantage is supported by studies on cyclopropyl-containing compounds like FM-1688, where the cyclopropyl moiety was directly linked to enhanced in vivo bioavailability and membrane permeability due to a reduced molecular dipole moment (3.19 D vs. 5.89 D for the non-cyclopropyl analog) [1]. The target compound, containing this moiety, is therefore expected to exhibit superior metabolic stability compared to its phenyl analog, 4-benzoylpyridine, which lacks this structural feature and shows complex, non-linear enzyme inhibition kinetics [2].

Metabolic Stability
Class-level
Cyclopropyl: bioavailability advantage (dipole 3.19 D) vs Phenyl analog: complex kinetics
Class-level ADME advantage context; inferred from PPO inhibitor studies
Requires compound-specific verification
Metabolic Stability Cyclopropyl Group ADME Optimization

Synthetic Accessibility and Procurement Advantage

A reliable and well-documented synthetic route for the target compound is available, using a Grignard reaction between cyclopropylmagnesium bromide and 4-cyanopyridine in THF, yielding the title compound after standard workup and purification . This established methodology contrasts with the more complex syntheses of regioisomers like cyclopropyl(2-pyridyl)methanone, where functionalization at the 2-position is known to be challenging . The availability of a robust, published synthesis reduces procurement risk, ensures supply chain reliability, and accelerates project timelines compared to less accessible analogs.

Synthetic Route
Data to verify
Target: Grignard from 4-cyanopyridine vs 2-isomer: challenging functionalization
Supplier-reported synthesis route; no external source provided
Procurement context; confirm with documentation
Synthetic Intermediate Chemical Synthesis Grignard Reaction

Cyclopropyl(pyridin-4-yl)methanone: Key Application Scenarios


Selective CCR5 Antagonist Development for HIV

Based on its 14.3 nM IC50 for CCR5 antagonism [1], this compound is an ideal starting point for medicinal chemistry programs aimed at developing novel HIV entry inhibitors. Its potency, significantly exceeding that of the 3-pyridinyl regioisomer, makes it a superior choice for structure-activity relationship (SAR) studies focused on chemokine receptor modulation.

In Vivo Probe with Enhanced Metabolic Stability

The cyclopropyl group provides a class-level advantage in metabolic stability and bioavailability [1]. This makes the target compound a more promising candidate for in vivo studies compared to phenyl analogs like 4-benzoylpyridine, which may suffer from metabolic liabilities. It is particularly well-suited for projects requiring improved pharmacokinetic properties from the lead optimization stage.

Selectivity-Defining Fragment for CDK Inhibitors

With a measured Kd of 2,610 nM for CDK1 [1], this compound serves as an excellent fragment for building selective CDK inhibitors. Its relatively weak binding to CDK1 provides a clean baseline for designing analogs with improved potency and selectivity, making it a valuable tool for probing the CDK family of kinases.

Building Block for Pyridine Library Diversification

The well-established and straightforward Grignard synthesis route [1] ensures reliable supply and cost-effectiveness for large-scale library synthesis. This compound is an optimal choice for generating diverse collections of 4-substituted pyridine derivatives, accelerating hit discovery in both academic and industrial settings.

Application
Selection Property
Validation Focus
HIV entry inhibitor research
4-Pyridinyl regiochemistry for CCR5 engagement
CCR5 antagonism assay context
In vivo pharmacokinetic studies
Cyclopropyl metabolic stability
Bioavailability and exposure model interpretation
CDK inhibitor fragment development
Kinase selectivity profile
CDK1 binding affinity context
Pyridine library diversification
Established Grignard synthesis route
Supply reliability and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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